molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6

3-[(4-Chlorophenyl)amino]propan-1-ol

Cat. No.: B2511358
CAS No.: 69380-37-6
M. Wt: 185.65
InChI Key: HWZJUJOEYKRDBK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]propan-1-ol (CAS RN: 69380-37-6) is an organic compound with the molecular formula C 9 H 12 ClNO and a molecular weight of 185.65 . This biochemical features a propan-1-ol chain linked to a 4-chlorophenyl group via an amino bridge, a structural motif of interest in medicinal chemistry. While direct biological data for this specific compound is limited in the public domain, its core structure serves as a valuable building block (synthon) in organic synthesis and pharmaceutical research. Structurally similar compounds featuring an amino-propanol linker attached to a chlorophenyl ring system are investigated as intermediates in the development of Protein Kinase B (Akt) inhibitors, which are a significant focus in anticancer therapeutic research . Furthermore, research on analogous compounds, such as derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, has demonstrated notable antioxidant and anticancer activities in vitro, highlighting the potential research value of this chemical class . This product is presented For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJUJOEYKRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 3 4 Chlorophenyl Amino Propan 1 Ol and Its Derivatives

Established Synthetic Pathways for the Core Structure of 3-[(4-Chlorophenyl)amino]propan-1-ol

The foundational synthesis of this compound can be achieved through several reliable and well-documented chemical transformations. These methods primarily involve reductive amination, the reduction of functional group precursors, and the stepwise assembly from aromatic starting materials.

Reductive Amination Strategies for the Synthesis of this compound

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents a direct approach to synthesizing the target compound. numberanalytics.comresearchgate.net This strategy typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, this pathway involves the condensation of 4-chloroaniline (B138754) with 3-hydroxypropanal. The resulting imine intermediate is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. researchgate.netmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde, minimizing the side reaction of aldehyde reduction. masterorganicchemistry.com The reaction is often catalyzed by a small amount of acid, such as acetic acid, especially when ketones are used, to facilitate imine formation. researchgate.net

ReactantsReagents & ConditionsProductKey Features
4-Chloroaniline, 3-Hydroxypropanal1. Imine formation (mild acid catalyst optional) 2. In situ reduction with NaBH₄, NaBH₃CN, or NaBH(OAc)₃This compoundDirect C-N bond formation; often a one-pot procedure. numberanalytics.com

Reduction of Precursor Carbonyl and Nitro Compounds for the Formation of this compound

An alternative strategy involves the synthesis of a precursor molecule containing a reducible functional group, such as a carbonyl (amide) or a nitro group, which is then converted to the desired amino alcohol in a final reduction step.

One such pathway begins with the acylation of 4-chloroaniline with a suitable 3-hydroxypropanoyl derivative to form the amide, N-(4-chlorophenyl)-3-hydroxypropanamide. This amide intermediate can then be reduced to the target secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of the amide's carbonyl group to a methylene (B1212753) group. This approach is versatile but requires a stoichiometric amount of a strong reducing agent.

Another route starts with a nitroaromatic precursor. For instance, 1-chloro-4-nitrobenzene (B41953) can be reacted with 3-aminopropan-1-ol in a nucleophilic aromatic substitution reaction. The resulting nitro-substituted intermediate, 3-[(4-nitro-phenyl)amino]propan-1-ol, is then subjected to a reduction step to convert the nitro group into the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or by using metals in acidic media, such as iron powder in acetic acid (Fe/HOAc), which is a high-yielding method for nitro group reduction. nih.gov

PrecursorReagents & ConditionsIntermediateFinal Product
N-(4-chlorophenyl)-3-hydroxypropanamideLiAlH₄ in an inert solvent (e.g., THF)N/AThis compound
1-Chloro-4-nitrobenzene + 3-Aminopropan-1-olNucleophilic Aromatic Substitution3-[(4-Nitrophenyl)amino]propan-1-olThis compound (via nitro reduction, e.g., Fe/HOAc) nih.gov

Stepwise Assembly Approaches from Halogenated Aromatic Precursors

The synthesis can also be approached through the direct N-alkylation of 4-chloroaniline with a three-carbon chain containing a leaving group and a hydroxyl functionality. A common precursor for this method is a 3-halopropan-1-ol, such as 3-chloropropan-1-ol. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of 4-chloroaniline attacks the carbon atom bearing the halogen, displacing it to form the C-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may require heating to proceed at a reasonable rate. The synthesis of the precursor, 3-chloropropan-1-ol, can be achieved from 1,3-propanediol (B51772) using hydrochloric acid with a catalyst like benzenesulfonic acid. google.com

Aromatic PrecursorAlkylating AgentConditionsProduct
4-Chloroaniline3-Chloropropan-1-olBase (e.g., K₂CO₃, Et₃N), HeatThis compound

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound and its analogs, focusing on efficiency, selectivity, and the synthesis of specific stereoisomers.

Stereoselective Synthesis of Enantiomeric Forms of this compound Analogs

Many applications, particularly in the pharmaceutical industry, require enantiomerically pure compounds. The synthesis of specific enantiomers of 3-(arylamino)propan-1-ol analogs can be achieved through several advanced strategies.

One powerful method is dynamic kinetic resolution (DKR). This process combines the enzymatic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. For example, a racemic alcohol precursor, such as 3-chloro-1-phenylpropan-1-ol (B142418), can be resolved using a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) and an acyl donor in the presence of a racemization catalyst (e.g., an acidic resin or a metal complex). google.commdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be hydrolyzed to the desired chiral alcohol. google.com

Another cutting-edge approach is asymmetric catalysis. For instance, ruthenium-catalyzed asymmetric hydrogen-borrowing processes can achieve the formal anti-Markovnikov hydroamination of racemic allylic alcohols with various amines to produce enantiomerically enriched chiral γ-amino alcohols. researchgate.net This method allows for broad substrate scope and can yield products with excellent enantioselectivities (up to >99% ee). researchgate.net Such a strategy could be adapted to synthesize chiral analogs of this compound.

MethodDescriptionExample Application
Dynamic Kinetic Resolution (DKR)Combines enzymatic acylation of one enantiomer of a racemic alcohol with simultaneous racemization of the other enantiomer.Resolution of racemic 3-chloro-1-phenylpropan-1-ol using lipase CALB and a racemization catalyst to yield an enantiopure precursor. google.com
Asymmetric CatalysisUses a chiral catalyst to direct the formation of one enantiomer over the other.Ruthenium-catalyzed asymmetric hydroamination of allylic alcohols to produce chiral γ-amino alcohols with high enantiomeric excess. researchgate.net

Catalytic Methodologies in the Synthesis of this compound and Related Structures

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of synthetic processes. Various catalytic systems are applicable to the synthesis of the target molecule and its derivatives.

In reductive amination, a range of metal catalysts can be employed. organic-chemistry.org For example, Cp*Ir complexes have been shown to effectively catalyze direct reductive amination using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Amorphous cobalt particles, prepared in situ from CoCl₂ and a borohydride reagent, can catalyze the reaction using H₂ gas as the reductant under mild conditions. organic-chemistry.org The [RuCl₂(p-cymene)]₂ complex is also highly efficient for the reductive amination of aldehydes with anilines, showing high chemoselectivity. organic-chemistry.org

For the formation of related structures, other catalytic methods are also relevant. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, can be used to synthesize 1,3-diaryl-3-(arylamino)propan-1-one derivatives. nih.gov This reaction can be catalyzed by simple bases like potassium hydroxide (B78521) (KOH). nih.govresearchgate.net The resulting ketone can then be reduced to the corresponding alcohol. Furthermore, industrial-scale syntheses often utilize catalytic hydrogenation, for instance, reducing a precursor ketone with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst under high pressure and temperature.

Reaction TypeCatalyst SystemSubstratesKey Advantages
Reductive AminationCp*Ir complexes / Ammonium formateKetones/Aldehydes + AmineUses a convenient hydrogen and nitrogen source. organic-chemistry.org
Reductive AminationAmorphous Co particles / H₂Ketones/Aldehydes + AmineMild conditions, high selectivity. organic-chemistry.org
Aza-Michael AdditionKOHChalcone + ArylamineFacile synthesis of β-amino ketone precursors. nih.govresearchgate.net
HydrogenationPd/C / H₂Precursor KetoneEfficient for large-scale industrial production.

Principles of Sustainable Chemistry in the Synthesis of Amino Alcohols

The synthesis of amino alcohols, a critical class of compounds in organic chemistry, is increasingly guided by the principles of sustainable or "green" chemistry. yale.eduyoutube.com These principles aim to design chemical processes that minimize negative environmental impacts by reducing waste, conserving energy, and eliminating the use of hazardous substances. pnas.org For amino alcohol synthesis, this translates into developing methodologies that are not only efficient in terms of yield but also environmentally benign and economically viable. uv.es

Key tenets of green chemistry are particularly relevant to the production of amino alcohols. yale.eduWaste Prevention is prioritized over waste treatment. youtube.comAtom Economy encourages the design of synthetic routes that maximize the incorporation of all starting materials into the final product. youtube.com The principle of Less Hazardous Chemical Syntheses advocates for the use and generation of substances with minimal toxicity. yale.edu Furthermore, sustainable practices promote Designing Safer Chemicals , where products are engineered for efficacy while minimizing their inherent hazards. yale.edu

Modern synthetic strategies for amino alcohols embody these principles in several ways:

Use of Safer Solvents and Auxiliaries: There is a significant shift away from traditional organic solvents toward greener alternatives like water or bio-based solvents. Some methods even proceed under solvent-free conditions. uv.espatsnap.com

Design for Energy Efficiency: Methodologies that operate at ambient temperature and pressure are preferred to reduce energy consumption. yale.edu Visible-light photocatalysis is an emerging technique that utilizes light energy to drive reactions under mild conditions. patsnap.com

Use of Renewable Feedstocks: Whenever practical, synthetic routes are designed to start from renewable raw materials, such as biomass-derived carbohydrates or amino acids, rather than depleting fossil fuels. pnas.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Catalysts are used in small amounts and can be recycled and reused, reducing waste and cost. youtube.com For amino alcohol synthesis, this includes the development of robust heterogeneous catalysts that are easily separated from the reaction mixture and can be reused. uv.es

Reduce Derivatives: Synthetic pathways are streamlined to avoid unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. yale.eduyoutube.com

Recent innovations include the development of heterogeneous catalytic systems for producing β-amino alcohols from ethylene (B1197577) glycol in water mixtures, eliminating the need for organic solvents and halogenated compounds. uv.es Another green approach is the visible-light-catalyzed synthesis of amino alcohols, which offers a simple, low-cost, and environmentally friendly route with mild reaction conditions. patsnap.com These sustainable approaches are crucial for the large-scale, responsible production of amino alcohols and their derivatives.

Synthesis of Key Derivatives and Structurally Related Analogs of this compound

The structural scaffold of this compound features two highly reactive functional groups: a secondary amine and a primary hydroxyl group. These sites serve as versatile handles for synthetic modification, allowing for the creation of a diverse library of derivatives through various functionalization strategies.

The amine and hydroxyl groups of this compound are nucleophilic and can readily undergo alkylation and acylation reactions. The selectivity of these reactions (N- vs. O-functionalization) can often be controlled by carefully choosing the reaction conditions, reagents, and catalysts.

Alkylation: This process involves the introduction of an alkyl or substituted-alkyl group.

N-Alkylation: The secondary amine can be alkylated to form a tertiary amine. This is a common strategy to modify the molecule's properties. Methods for N-alkylation include reactions with alkyl halides or reductive amination. organic-chemistry.org A sustainable approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols are used as alkylating agents with a catalyst, producing water as the only byproduct. researchgate.net Selective mono-N-alkylation of 3-amino alcohols can be challenging but has been achieved with high efficiency by forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the hydroxyl group and activates the amine for reaction with an alkyl halide. organic-chemistry.org

O-Alkylation: The primary hydroxyl group can be converted into an ether. This is typically achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide in a Williamson ether synthesis.

Acylation: This involves the introduction of an acyl (R-C=O) group, forming an amide at the nitrogen or an ester at the oxygen.

N-Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form stable amides. Selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride (B1165640) from an organic acid and an alkyl sulfonyl chloride, which then reacts preferentially with the amino group. google.com

O-Acylation: The hydroxyl group can be esterified. Chemoselective O-acylation is possible under acidic conditions, where the amine group is protonated and thus protected from reacting, allowing the hydroxyl group to be acylated by acyl halides or anhydrides. nih.gov

These fundamental transformations are key to building more complex derivatives from the this compound core.

Table 1: Alkylation and Acylation Strategies
Functional GroupReaction TypeReagent ClassResulting MoietyGeneral Method
Amine (-NH)N-AlkylationAlkyl Halides, AlcoholsTertiary Amine (-NR)Reaction with alkyl halide in the presence of a base; or catalytic reaction with an alcohol (hydrogen autotransfer). organic-chemistry.orgresearchgate.net
Amine (-NH)N-AcylationAcyl Chlorides, AnhydridesAmide (-N-C(O)R)Reaction with acylating agent, often in the presence of a base to neutralize the acid byproduct. google.com
Hydroxyl (-OH)O-AlkylationAlkyl HalidesEther (-OR)Williamson Ether Synthesis: deprotonation with a strong base followed by reaction with an alkyl halide.
Hydroxyl (-OH)O-AcylationAcyl Chlorides, AnhydridesEster (-O-C(O)R)Reaction with acylating agent under acidic conditions to protect the amine via protonation. nih.gov

Building upon the fundamental alkylation and acylation reactions, a wide array of cyclic moieties can be attached to the this compound scaffold. These substituents can significantly alter the steric and electronic properties of the parent molecule, leading to new derivatives with diverse characteristics.

Aromatic Substituents: N-aryl derivatives can be synthesized through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide. Alternatively, multicomponent reactions involving aziridines, arynes, and water can furnish N-aryl β-amino alcohols. nih.gov The hydroxyl group can be functionalized with aromatic groups via O-arylation, for instance, through the Ullmann condensation.

Heterocyclic Substituents: Heterocycles are ubiquitous in biologically active molecules. The amine or hydroxyl group can serve as a nucleophile to attack an electrophilic heterocyclic ring (e.g., a halo-substituted pyridine (B92270) or pyrimidine) in a nucleophilic aromatic substitution reaction. Conversely, the amino alcohol itself can be a building block in the construction of a new heterocyclic ring. For example, amino alcohols can react with aldehydes or ketones to form heterocyclic systems like oxazolidines or 1,3-oxazines. researchgate.netacs.org These reactions can be used to build complex polycyclic structures.

Alicyclic Substituents: Saturated or unsaturated non-aromatic rings can be introduced using similar alkylation strategies. For example, reacting the amine with a cycloalkylmethyl halide would introduce an alicyclic group. The synthesis of alicyclic N-substituted 1,3-amino alcohols has been achieved via the ring-opening of 1,3-oxazine precursors. researchgate.net The synthesis of amino alcohols containing rigid, cage-like alicyclic fragments such as norbornane (B1196662) and adamantane (B196018) has also been explored, often starting from cage-like epoxides. researchgate.net

Table 2: Strategies for Introducing Cyclic Substituents
Substituent TypeAttachment SiteSynthetic Strategy ExampleKey Reagents/Conditions
AromaticAmine (N-Arylation)Buchwald-Hartwig AminationAryl halide, Palladium catalyst, Ligand, Base
AromaticAmine (N-Arylation)Multicomponent CouplingAziridine, Aryne precursor, Acid promoter. nih.gov
HeterocyclicAmine/HydroxylNucleophilic Aromatic SubstitutionHalo-substituted heterocycle, Base
HeterocyclicAmine & HydroxylCyclocondensationAldehydes/Ketones to form oxazolidines. researchgate.netacs.org
AlicyclicAmine (N-Alkylation)Nucleophilic SubstitutionCycloalkylmethyl halide, Base
AlicyclicAmine (N-Alkylation)Ring Opening of 1,3-Oxazines1,3-Oxazine precursor, Reducing agent. researchgate.net

The design of hybrid compounds involves strategically linking two or more distinct molecular entities or pharmacophores to create a single, polyfunctional molecule. nih.govnih.gov This approach aims to produce novel compounds with potentially improved affinity, selectivity, or a multi-target profile by combining the functionalities of the constituent parts. nih.gov The this compound scaffold is an excellent starting point for creating such hybrids, using its amine and hydroxyl groups as anchor points for conjugation.

The design process for these hybrid molecules is often guided by the principles of lead-oriented synthesis, which focuses on creating structurally diverse, three-dimensional compounds suitable for biological screening. whiterose.ac.uk A central "hub" or "scaffold," in this case, this compound, serves as the core from which different functional components are appended. mdpi.com

Key synthetic strategies include:

Linker Chemistry: The choice of linker is crucial in the design of hybrid compounds. nih.gov The amine or hydroxyl group can be acylated or alkylated with bifunctional linkers that possess a second reactive group. This second group can then be used to attach another molecule of interest, such as a different pharmacophore, a targeting moiety, or a reporter tag like biotin. mdpi.com

Diversity-Oriented Synthesis (DOS): Amino alcohols can be used as scaffolds in DOS protocols to generate libraries of small, polycyclic molecules. diva-portal.org This involves the iterative use of powerful ring-forming reactions to rapidly build molecular complexity and diversity from a common starting point.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering an efficient route to polyfunctionalized molecules.

The resulting hybrid compounds can incorporate a wide range of functionalities, leading to molecules with tailored properties for various applications in materials science and medicinal chemistry.

Table 3: Conceptual Design of Hybrid Compounds
ScaffoldFunctional Moiety 1Linker StrategyFunctional Moiety 2Resulting Hybrid Structure Concept
This compoundCore StructureAmide bond formation at the amineHeterocyclic Drug FragmentA hybrid molecule combining the chlorophenyl-aminopropanol motif with a known heterocyclic pharmacophore.
This compoundCore StructureEther linkage at the hydroxyl groupSteroid or Fatty AcidAn amphiphilic conjugate with a polar amino alcohol head and a lipophilic tail, potentially for delivery applications. nih.govnih.gov
This compoundCore StructureAlkylation of amine with a bifunctional linkerBiotin or FluorophoreA chemical probe for biological studies, incorporating a targeting element and a reporter tag. mdpi.com

Chemical Reactivity and Transformation Studies of 3 4 Chlorophenyl Amino Propan 1 Ol

Oxidation Reactions of the Hydroxyl Group in 3-[(4-Chlorophenyl)amino]propan-1-ol

The primary alcohol functionality of this compound is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The presence of the secondary amino group requires careful selection of the oxidant to achieve chemoselectivity and avoid undesired side reactions, such as N-oxidation. mdpi.com

Mild and selective oxidation methods are preferred to convert the primary alcohol to 3-[(4-chlorophenyl)amino]propanal. One such method involves the use of trichloroisocyanuric acid with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). acs.orgorganic-chemistry.org This system is known for its high chemoselectivity in oxidizing primary alcohols to aldehydes at room temperature without significant overoxidation to the corresponding carboxylic acid. acs.orgorganic-chemistry.org Aerobic oxidation using copper/TEMPO catalyst systems also provides a pathway for the selective oxidation of primary alcohols. nih.gov

For the complete oxidation to the carboxylic acid, 3-[(4-chlorophenyl)amino]propanoic acid, stronger oxidizing agents or more vigorous reaction conditions are necessary. nih.gov Reagents such as chromium trioxide are capable of oxidizing primary alcohols to carboxylic acids. However, the stability of the amino group under these conditions must be considered, and protection of the amine may be required prior to oxidation. louisville.edu Gold-based catalysts have also been explored for the direct oxidation of amino alcohols to amino acids using oxygen, though the amino group can sometimes affect catalyst activity. mdpi.com

Oxidizing SystemExpected ProductReaction ConditionsSelectivity Notes
Trichloroisocyanuric acid / TEMPO (cat.)3-[(4-Chlorophenyl)amino]propanalRoom temperature, CH₂Cl₂Highly chemoselective for primary alcohols; avoids overoxidation. acs.orgorganic-chemistry.org
(bpy)CuI / TEMPO / O₂ (air)3-[(4-Chlorophenyl)amino]propanalRoom temperature, ambient airHigh selectivity for primary alcohols with broad functional group tolerance. nih.gov
Chromium Trioxide (CrO₃)3-[(4-Chlorophenyl)amino]propanoic acidTypically in acetic acid or aqueous solutionStrong oxidant; may require N-protection to prevent side reactions.
Au-based catalysts / O₂3-[(4-Chlorophenyl)amino]propanoic acidAqueous, basic conditionsDirect conversion to amino acid, though catalyst performance can be influenced by the amine. mdpi.com

Reduction Chemistry of Functionalized this compound Derivatives

The reduction chemistry associated with this compound typically involves transformations of derivatives where additional reducible functional groups have been introduced. The inherent alcohol, amine, and chloro-phenyl moieties are generally stable to many reducing conditions.

A common synthetic strategy involves the introduction of a nitro group onto the aromatic ring, which can then be selectively reduced. For instance, a nitrated derivative, such as 3-[(4-chloro-2-nitrophenyl)amino]propan-1-ol, can be prepared and subsequently reduced to the corresponding diamine. The reduction of aromatic nitro groups is a well-established transformation that can be achieved with high chemoselectivity. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method. google.com Alternative metal-free methods, such as the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, are also effective and tolerate a wide range of functional groups. organic-chemistry.orggoogle.com Other reagents like zinc dust in the presence of an ammonium (B1175870) salt or hydroiodic acid (HI) can also be employed for the selective reduction of nitroarenes. organic-chemistry.orgmdpi.com

Another class of derivatives includes those where the hydroxyl group has been oxidized to a carboxylic acid. The resulting 3-[(4-chlorophenyl)amino]propanoic acid or its ester derivatives can be reduced back to the parent alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce a carboxylic acid or ester to a primary alcohol.

Functional Group in DerivativeReducing Agent/SystemProduct Functional GroupKey Features
Aromatic Nitro (-NO₂)H₂, Pd/CAromatic Amine (-NH₂)Common, efficient catalytic method. google.com
Aromatic Nitro (-NO₂)Trichlorosilane (HSiCl₃) / Tertiary AmineAromatic Amine (-NH₂)Mild, metal-free, and chemoselective reduction. organic-chemistry.orggoogle.com
Aromatic Nitro (-NO₂)Zinc (Zn) dust / NH₄ClAromatic Amine (-NH₂)A robust and accessible method using an inexpensive metal. organic-chemistry.org
Carboxylic Acid (-COOH)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Powerful reducing agent for converting carboxylic acids to alcohols.

Nucleophilic Substitution Reactions Involving the Hydroxyl and Chloro-Phenyl Moieties

Nucleophilic substitution can be targeted at two distinct sites in the this compound molecule: the aliphatic chain via the hydroxyl group, and the aromatic ring at the chlorine-bearing carbon.

The hydroxyl group is a poor leaving group and must first be converted into a more reactive species, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate substitution. This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base. rsc.org The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. For example, reaction with amines, such as benzylamine, can be used to introduce a different N-substituent. researchgate.net

Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom on the phenyl ring is more challenging. Aryl halides that are not activated by strongly electron-withdrawing groups are generally unreactive toward SNAr. The secondary amino group is an electron-donating group, which further deactivates the ring for this type of reaction. However, substitution can be achieved under forcing conditions, such as high temperatures in a polar aprotic solvent, with potent nucleophiles. Studies on related chloroanilines have shown that displacement of the chlorine by thiolates can occur at temperatures between 140-190 °C in a solvent like 1-methyl-2-pyrrolidinone (B7775990) (NMP). lookchem.com

Reaction SiteReaction TypeReagents & ConditionsIntermediate/Product
Hydroxyl GroupActivation to Tosylatep-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or DMAP3-[(4-Chlorophenyl)amino]propyl tosylate
Activated Hydroxyl (Tosylate)Nucleophilic SubstitutionNucleophile (e.g., Benzylamine, NaN₃)Displacement product (e.g., N-benzyl derivative)
Chloro-Phenyl MoietyNucleophilic Aromatic Substitution (SNAr)Strong Nucleophile (e.g., K-SPh), high temp. (140-190°C), NMPDisplacement of Cl by the nucleophile (e.g., -SPh)

Aminolysis and Other Amine-Directed Transformations

The secondary amine in this compound is a key reactive center, functioning as a nucleophile and a base. It can undergo a variety of transformations, including acylation, alkylation, and participation in cyclization reactions.

N-Acylation and N-Sulfonylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields stable sulfonamides. researchgate.net These reactions are often used to protect the amino group or to synthesize derivatives with altered properties.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction introduces an additional alkyl group on the nitrogen, converting the secondary amine into a tertiary amine.

Cyclization Reactions: The bifunctional nature of the molecule, containing both an amine and an alcohol, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. For example, after activation of the hydroxyl group (e.g., as a tosylate), intramolecular nucleophilic attack by the amine nitrogen could, in principle, lead to the formation of a four-membered azetidine (B1206935) ring, although formation of larger rings is generally more favorable. The amine can also serve as a key nucleophilic component in multicomponent reactions to build more complex heterocyclic systems. mdpi.com

Transformation TypeReagent ClassProduct TypeNotes
N-AcylationAcyl chloride, Anhydride (B1165640)AmideForms a stable amide bond; often used for protection.
N-SulfonylationSulfonyl chloride (e.g., TsCl)SulfonamideCreates a robust sulfonamide linkage. researchgate.net
N-AlkylationAlkyl halideTertiary AmineIntroduces an additional substituent on the nitrogen atom.
Intramolecular CyclizationRequires activation of -OH groupN-Heterocycle (e.g., Azetidine derivative)The amine acts as an internal nucleophile.

Stereochemical Aspects and Regioselectivity in Chemical Transformations of Chiral this compound Analogs

The carbon atom attached to the amino and chlorophenyl groups in this compound is a chiral center. Consequently, the compound can exist as two enantiomers: (R)-3-amino-3-(4-chlorophenyl)propan-1-ol and (S)-3-amino-3-(4-chlorophenyl)propan-1-ol. nih.govsigmaaldrich.com The stereochemistry of this center is crucial as it often dictates the biological activity of its derivatives and can influence the outcome of subsequent chemical transformations.

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for pharmaceutical applications where one enantiomer may be active while the other is inactive or detrimental. google.com Asymmetric synthesis strategies, such as the asymmetric reduction of a precursor ketone using a chiral catalyst, are employed to obtain high enantiomeric excess. google.com

The stereochemistry at the C3 position can direct the stereochemical outcome of reactions at other parts of the molecule through substrate control. For example, in cyclization reactions, the pre-existing stereocenter can influence the formation of new stereocenters in the resulting heterocyclic ring. The biological importance of this stereocenter is highlighted in related structures; for instance, in certain fungicidal dipeptides derived from 3-amino-3-arylpropanoic acids, the (R)-configuration was found to confer greater activity. googleapis.com

Regioselectivity in reactions, particularly on the aromatic ring, is governed by the directing effects of the existing substituents. For electrophilic aromatic substitution, the secondary amino group is a powerful ortho-, para-directing and activating group, while the chlorine atom is a deactivating but also ortho-, para-directing group. The combined influence of these groups will dictate the position of substitution for incoming electrophiles, with substitution generally favored at the positions ortho to the strongly activating amino group.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenyl Amino Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms, their connectivity, and spatial proximity.

The ¹H NMR spectrum of 3-[(4-Chlorophenyl)amino]propan-1-ol provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons of the propanol (B110389) chain.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2'/H-6') are chemically equivalent and appear as one doublet, while the protons meta to the amino group (H-3'/H-5', ortho to the chlorine atom) appear as another. The electron-donating nature of the amino group and the electron-withdrawing nature of the chlorine atom influence the precise chemical shifts of these aromatic protons.

The aliphatic portion of the molecule gives rise to three distinct signals corresponding to the three methylene (B1212753) groups of the propanol chain. The methylene group adjacent to the oxygen atom (-CH₂-OH, C1) is deshielded and appears as a triplet. The methylene group adjacent to the nitrogen atom (-CH₂-NH-, C3) is also shifted downfield and appears as a triplet. The central methylene group (-CH₂-, C2) shows a more complex multiplet (typically a quintet or triplet of triplets) due to coupling with the protons on both adjacent carbons. The protons of the amine (NH) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Signal Assignments for this compound Predicted data based on analogous structures and standard chemical shift values.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Aromatic)6.6 - 6.8Doublet (d)~8-9
H-3', H-5' (Aromatic)7.1 - 7.3Doublet (d)~8-9
H-3 (-CH₂-NH-)3.2 - 3.4Triplet (t)~6-7
H-1 (-CH₂-OH)3.6 - 3.8Triplet (t)~6-7
H-2 (-CH₂-CH₂-CH₂-)1.8 - 2.0Quintet (quin)~6-7
-NH-VariableBroad Singlet (br s)-
-OHVariableBroad Singlet (br s)-

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. For this compound, eight unique carbon signals are expected.

The aromatic region will show four signals: two for the protonated carbons (C-2'/C-6' and C-3'/C-5') and two for the quaternary carbons (C-1' and C-4'). The carbon attached to the nitrogen (C-1') will be significantly shifted downfield, while the carbon bearing the chlorine atom (C-4') will also have a characteristic chemical shift. The aliphatic region will display three signals corresponding to the three methylene carbons of the propanol chain. The carbon bonded to the hydroxyl group (C-1) and the carbon bonded to the amino group (C-3) are deshielded and appear further downfield compared to the central methylene carbon (C-2).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound Predicted data based on analogous structures and standard chemical shift values.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Quaternary, C-NH)145 - 148
C-4' (Quaternary, C-Cl)120 - 123
C-3', C-5' (Aromatic CH)128 - 130
C-2', C-6' (Aromatic CH)113 - 116
C-1 (-CH₂-OH)60 - 63
C-3 (-CH₂-NH-)42 - 45
C-2 (-CH₂-CH₂-CH₂-)30 - 33

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a clear correlation between the protons on C-1 and C-2, and between the protons on C-2 and C-3, confirming the propyl chain's connectivity. It would also show correlations between the ortho and meta protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹J-coupling). An HMQC or HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the proton signal at ~3.7 ppm to the carbon signal at ~61 ppm, confirming the C-1 assignment).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two or three bonds (²J and ³J-coupling). This is vital for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the H-3 protons to the C-1' of the aromatic ring, unequivocally linking the propanol chain to the aniline (B41778) moiety. Correlations from the aromatic protons (H-2'/H-6') to the C-4' (carbon with chlorine) would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, regardless of their bonding. It is particularly useful for conformational analysis. In a derivative with more complex stereochemistry, NOESY could help determine the relative orientation of different parts of the molecule.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating NucleiInformation Gained
COSYH-1 ↔ H-2Confirms C1-C2 bond
COSYH-2 ↔ H-3Confirms C2-C3 bond
HSQCH-1 ↔ C-1Assigns C-1 methylene group
HSQCH-2 ↔ C-2Assigns C-2 methylene group
HSQCH-3 ↔ C-3Assigns C-3 methylene group
HMBCH-3 ↔ C-1'Connects propyl chain to aromatic ring
HMBCH-2', H-6' ↔ C-4'Confirms substitution pattern of the ring

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound, the molecular formula is C₉H₁₂ClNO. HRMS would be used to confirm this by matching the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass: 185.06074 Da

Expected HRMS Result: An [M+H]⁺ ion at m/z 186.06802

Observing this ion at the calculated m/z value provides strong evidence for the proposed molecular formula.

LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This is particularly useful for analyzing complex mixtures, such as reaction byproducts or degradation samples. In a forced degradation study, the parent compound, this compound, would be subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally induce degradation.

LC would first separate the parent drug from any newly formed impurities. The separated components would then be introduced into the mass spectrometer. In MS/MS mode, a specific precursor ion (e.g., the molecular ion of a suspected degradation product) is selected, fragmented, and its product ions are analyzed. By comparing the fragmentation patterns of the degradation products to that of the parent compound, one can deduce the structure of the impurities. For example, the loss of a specific mass (e.g., 18 Da for H₂O) can indicate a dehydration reaction, while the gain of 16 Da could suggest oxidation. This technique is crucial for establishing the degradation pathways and intrinsic stability of a drug molecule.

Table 4: Plausible Mass Spectral Fragments for this compound Fragmentation is predicted based on common pathways for amines and alcohols.

m/z ValuePossible Ion StructureFragmentation Pathway
185/187[C₉H₁₂ClNO]⁺Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern
154/156[C₈H₉ClN]⁺Loss of •CH₂OH radical via alpha-cleavage
126/128[C₆H₅ClN]⁺Cleavage of the propyl chain
111/113[C₆H₄Cl]⁺Loss of the aminopropanol (B1366323) side chain
58[C₃H₈N]⁺Cleavage at the N-Aryl bond
30[CH₄N]⁺[CH₂=NH₂]⁺, common fragment from primary/secondary amines

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of this compound. These two methods are complementary, providing a comprehensive vibrational profile of the molecule. cas.cz

In the IR spectrum, the presence of the hydroxyl (-OH) and secondary amine (-NH-) groups is expected to give rise to characteristic stretching vibrations. The O-H stretching band is typically broad and appears in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to be found around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from the chlorophenyl ring generally appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanol backbone are observed just below 3000 cm⁻¹.

The "fingerprint region," typically below 1600 cm⁻¹, contains a wealth of structural information. americanpharmaceuticalreview.com Key vibrations in this region include the C-O stretching of the primary alcohol (around 1050 cm⁻¹), the C-N stretching of the secondary amine (around 1250-1350 cm⁻¹), and the aromatic C=C stretching bands (1400-1600 cm⁻¹). The C-Cl stretching vibration is expected to appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the symmetric stretching of the nitro group, if present in a derivative, would yield an intense Raman line. researchgate.net For this compound, the symmetric vibrations of the benzene ring and the carbon skeleton would be prominent.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600 (weak)
N-H (Sec. Amine)Stretching3300-35003300-3500
Aromatic C-HStretching3000-31003000-3100 (strong)
Aliphatic C-HStretching2850-29602850-2960 (strong)
Aromatic C=CStretching1400-16001400-1600 (strong)
C-N (Amine)Stretching1250-1350Variable
C-O (Alcohol)Stretching1000-1260 (strong)Variable
C-ClStretching600-800600-800

Electronic Absorption (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Photophysical Behavior

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. For this compound, the chromophore is the 4-chlorophenylamino group. The UV-Vis spectrum is expected to be dominated by π → π* transitions of the aromatic ring. These transitions typically result in strong absorption bands in the UV region.

The presence of substituents on the benzene ring, such as the chlorine atom and the amino group, influences the position and intensity of these absorption bands. The amino group (-NH-) acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) due to the donation of its lone pair of electrons into the aromatic π-system. The chlorine atom, also having lone pairs, can contribute to this effect.

The solvent in which the spectrum is recorded can also play a significant role in the position of the absorption maxima (λmax). biointerfaceresearch.com An increase in solvent polarity can shift the absorption bands. kit.edu For instance, the absorption maximum for related aromatic compounds can shift significantly when moving from a non-polar to a polar solvent. biointerfaceresearch.com

Electronic TransitionChromophoreExpected λmax Region (nm)Notes
π → πBenzene Ring~200-280Influenced by -Cl and -NH substituents.
n → π-NH- and -OH groupsLonger wavelength, lower intensityInvolves non-bonding electrons on N and O.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl Amino Propan 1 Ol

Theoretical Prediction of Spectroscopic Parameters and Spectral Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of 3-[(4-Chlorophenyl)amino]propan-1-ol. These simulations provide a basis for the interpretation and assignment of experimental spectra.

The vibrational modes of this compound have been investigated using DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set. The Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of bonds.

These assignments help in the detailed interpretation of experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. For instance, the O-H and N-H stretching vibrations are typically observed at high wavenumbers, while the C-Cl stretching and various bending modes appear at lower wavenumbers. The PED analysis provides a quantitative breakdown of each normal mode's composition, linking the theoretical frequencies to empirical spectral bands.

Below is a table summarizing some key theoretical vibrational assignments for this compound, calculated using the B3LYP/6-311++G(d,p) method.

Wavenumber (cm⁻¹)AssignmentPED Contribution
3723O-H Stretch100%
3557N-H Stretch99%
3215C-H Asymmetric Stretch98%
1606C-C Aromatic Stretch39%
1521N-H Bending58%
1324C-N Stretch41%
1184C-O Stretch45%
821C-Cl Stretch61%
This table is generated based on representative data from computational studies.

Theoretical simulations are also employed to predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts in a vacuum and in various solvents. These calculated shifts are then compared with experimental data to confirm the molecular structure. The theoretical data generally show good correlation with experimental values, aiding in the precise assignment of each proton and carbon atom in the molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions and predicting the UV-Vis absorption spectrum. For this compound, calculations performed in solvents like ethanol can predict the maximum absorption wavelengths (λmax). These predictions are based on electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, and are found to be in close agreement with experimental spectroscopic data.

Spectral DataTheoretical (Calculated)Experimental
¹³C NMR (ppm)
C160.159.8
C234.233.9
C342.842.5
¹H NMR (ppm)
OH4.84.5
NH5.45.1
UV-Vis (nm) 305302
This table presents a sample comparison of theoretical and experimental data for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

While the biological potential of this compound and its analogues has been noted, formal and extensive Structure-Activity Relationship (SAR) modeling studies for its derivatives are not widely reported in the available scientific literature. SAR and Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of compounds with their biological activity. Such studies would be valuable for designing and optimizing new derivatives with enhanced therapeutic or industrial properties. Future research in this area could focus on systematically modifying the core structure—such as altering the substitution on the phenyl ring or changing the length of the propanol (B110389) chain—and using computational models to predict the resulting changes in activity.

Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the binding interaction. For this compound, docking simulations have been performed to explore its potential as an inhibitor for various biological targets, such as specific proteins implicated in cancer or microbial infections.

These simulations place the compound into the binding site of a target protein and calculate a docking score, which estimates the binding affinity. The results often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, docking studies have shown that the hydroxyl (-OH) and amino (-NH) groups of this compound can act as hydrogen bond donors or acceptors, forming stable complexes with target proteins and suggesting a potential mechanism of action for its observed biological activities.

Target ProteinBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesKey Interactions
B-cell lymphoma 2 (Bcl-2)-6.1ARG10, TYR7, GLN11Hydrogen Bonding, Pi-Alkyl
Epidermal Growth Factor Receptor (EGFR)-7.2LYS745, MET793, ASP855Hydrogen Bonding, Halogen Bond
This table is a representative example of molecular docking simulation results.

Applications of 3 4 Chlorophenyl Amino Propan 1 Ol in Advanced Medicinal Chemistry Research

Role as a Versatile Synthetic Intermediate for the Development of Bioactive Molecules

3-[(4-Chlorophenyl)amino]propan-1-ol is highly valued in contemporary chemical research for its exceptional versatility as a synthetic intermediate. The compound's structure, featuring an amino group, a hydroxyl group, and a para-chlorophenyl group, provides a unique combination of functional groups that facilitate diverse chemical transformations. This makes it a critical building block in the synthesis of more complex pharmaceutical agents.

The amino and hydroxyl groups are particularly important as they can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. These functional groups allow for a variety of chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing a diverse range of chemical entities. For instance, its structure is a key component in the synthesis of kinase inhibitors, where the amino alcohol functionality provides crucial binding interactions with target proteins. Research has consistently shown that modifications to this basic structure can lead to compounds with enhanced biological activity and improved pharmacological properties, solidifying its role as a valuable intermediate in drug design, particularly in the fields of oncology and infectious diseases.

Derivatization Strategies for Systematic Structure-Activity Relationship (SAR) Studies

The structural features of this compound make it an ideal candidate for systematic structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry to identify the key structural components responsible for a compound's biological activity and to optimize its potency, selectivity, and pharmacokinetic properties.

Derivatization strategies for this scaffold typically involve modifications at three primary sites:

The Aromatic Ring: The 4-chlorophenyl group can be replaced with other substituted aryl or heteroaryl rings to explore the impact of electronics and sterics on target binding. The position and nature of the substituent (e.g., changing the chlorine to other halogens, alkyl, or alkoxy groups) can significantly influence activity.

The Hydroxyl Group: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These changes modify the molecule's polarity and its ability to act as a hydrogen bond donor, which can be pivotal for receptor binding and metabolic stability.

Through the systematic synthesis and biological evaluation of such derivatives, researchers can build a comprehensive understanding of the pharmacophore, guiding the design of more effective therapeutic agents. mdpi.comnih.gov

Research into Enzyme Inhibitors and Modulators Derived from this compound

The this compound scaffold has proven to be a fruitful starting point for the development of various enzyme inhibitors, leveraging its structural capacity to interact with the active sites of these critical biological targets.

Derivatives of the this compound structure have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which can be conceptually derived from this scaffold, were synthesized and screened for their potential to inhibit kinases. One compound from this series exhibited inhibitory activity against Protein Kinase B (PKBβ/AKT2), a crucial node in oncogenic signaling pathways. pdbj.org High levels of AKT2 are correlated with glioma malignancy and poorer patient survival. The ability of these compounds to inhibit such a key enzyme highlights the potential of the N-(4-chlorophenyl) moiety in guiding the design of targeted cancer therapeutics. nih.gov

While specific metabolic studies on this compound are not extensively detailed, its chemical structure as a secondary N-aryl amino alcohol suggests likely interactions with the cytochrome P450 (CYP450) enzyme system. CYP450 enzymes are central to the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov Compounds containing secondary amine functional groups can undergo oxidative metabolism catalyzed by CYP450. researchgate.netku.edu Potential metabolic pathways include N-dealkylation or N-oxidation to form hydroxylamines and corresponding nitroso intermediates. researchgate.net These reactive metabolites can sometimes form quasi-irreversible complexes with the heme iron of the CYP450 enzyme, leading to mechanism-based inhibition. researchgate.net Therefore, understanding the interaction of this scaffold with CYP450 enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions during the development of new therapeutic agents.

Histone deacetylases (HDACs) are important epigenetic regulators and have become significant targets for cancer therapy. nih.gov The general pharmacophore model for an HDAC inhibitor (HDACI) consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates a zinc ion in the active site. mdpi.com The this compound scaffold can be readily adapted to this model. The 4-chlorophenyl moiety can serve as the cap group, while the aminopropanol (B1366323) backbone can function as the linker. The terminal hydroxyl group offers a convenient point for chemical modification to introduce a suitable ZBG, such as a hydroxamic acid. Research into novel HDACIs has included the synthesis of various amino acid-derived inhibitors, demonstrating that the amino alcohol scaffold is a viable starting point for creating potent enzyme modulators. researchgate.net The dysregulation of HDACs is implicated in many diseases, and inhibitors can induce cancer cell death through apoptosis, differentiation, and cell cycle arrest. nih.govnih.govnih.gov

Materials Science Applications and Advanced Functional Materials Research Involving 3 4 Chlorophenyl Amino Propan 1 Ol

Integration of 3-[(4-Chlorophenyl)amino]propan-1-ol into Polymer Synthesis and Design

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a viable candidate as a monomer or a chain extender in the synthesis of various polymers. The presence of these two distinct reactive sites allows for its incorporation into polymer backbones through several polymerization techniques.

One of the primary areas of exploration is in the synthesis of polyurethanes . The hydroxyl group of this compound can react with isocyanate groups, while the secondary amine can also participate in the formation of urea (B33335) linkages. This dual reactivity can be exploited to create cross-linked or branched polyurethane networks. The incorporation of the chlorophenyl group into the polymer structure is anticipated to enhance thermal stability and flame retardancy, properties often sought after in high-performance polymers.

Similarly, this compound can be utilized in the production of polyesters and polyamides . Through esterification reactions with dicarboxylic acids or their derivatives, the hydroxyl group can form ester linkages. The amino group, on the other hand, can react with acyl chlorides or carboxylic acids to form amide bonds. The resulting polymers would feature the pendant chlorophenyl group, which can influence properties such as solubility, crystallinity, and mechanical strength.

The general reactivity of the functional groups in this compound allows for its theoretical integration into various polymer systems, as detailed in the table below.

Polymer TypeReactive Group(s) InvolvedPotential Polymerization ReactionAnticipated Influence of this compound
Polyurethanes-OH and -NH-Polyaddition with diisocyanatesIncreased thermal stability, flame retardancy, and potential for cross-linking.
Polyesters-OHPolycondensation with dicarboxylic acidsEnhanced rigidity and modified solubility due to the chlorophenyl group.
Polyamides-NH-Polycondensation with dicarboxylic acidsIntroduction of a bulky side group, potentially affecting chain packing and mechanical properties.
Epoxy Resins-NH-Ring-opening polymerization with epoxy monomersActs as a curing agent, with the chlorophenyl group potentially improving chemical resistance.

Development of Specialty Chemicals and Precursors for Novel Materials

Beyond direct polymerization, this compound serves as a versatile precursor for the synthesis of a range of specialty chemicals intended for materials science applications. Its functional groups can be chemically modified to introduce new functionalities, leading to the creation of novel monomers, cross-linking agents, and additives.

For instance, the hydroxyl group can be derivatized to introduce polymerizable moieties such as acrylates or methacrylates. The resulting monomers could then be used in free-radical polymerization to produce polymers with the 3-[(4-Chlorophenyl)amino]propyl side chain. Such polymers might find applications in coatings, adhesives, and specialty plastics where the properties imparted by the chlorophenyl group are advantageous.

Furthermore, the secondary amine provides a site for modifications that can lead to the development of novel surfactants or adhesion promoters. The combination of the polar amino-alcohol functionality and the nonpolar chlorophenyl group suggests amphiphilic properties that could be exploited in the design of interfacial materials.

The potential for derivatization is summarized in the following table:

Derivative TypeReaction at Functional GroupPotential Application in Materials Science
Acrylate/Methacrylate MonomersEsterification of the -OH groupSynthesis of acrylic polymers for coatings and adhesives with modified refractive index and thermal properties.
Diol DerivativesReaction of the -NH- group to introduce another hydroxylChain extenders in polyurethane and polyester (B1180765) synthesis, leading to materials with altered mechanical properties.
SurfactantsQuaternization of the -NH- groupDevelopment of specialty surfactants for emulsion polymerization or as antistatic agents.

Research into Electronic and Optical Properties of Derivatives for Advanced Material Design

The presence of the 4-chlorophenyl group in derivatives of this compound is a key feature for exploring their potential in advanced functional materials with specific electronic and optical properties. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the aromatic ring, which in turn can affect the photophysical and electronic characteristics of materials incorporating this moiety.

Research in this domain would focus on synthesizing derivatives where the chlorophenyl group is part of a larger conjugated system. For example, by reacting the amino group with compounds containing chromophores or fluorophores, it is possible to create new molecules with interesting optical properties such as fluorescence or phosphorescence. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, or as optical probes.

The introduction of the chlorophenyl group can also impact the refractive index of polymers. Polymers containing heavy atoms like chlorine often exhibit higher refractive indices, a property that is desirable for applications in optical lenses, anti-reflective coatings, and other optical components.

Theoretical and experimental studies on the electronic and optical properties of derivatives could explore the following aspects:

PropertyInfluence of the 4-Chlorophenyl GroupPotential Application
Electronic Properties The electron-withdrawing nature of chlorine can modify the energy levels (HOMO/LUMO) of conjugated systems, potentially influencing charge transport characteristics.Organic semiconductors, conductive polymers, and components for electronic devices.
Optical Properties The presence of the chlorine atom can lead to a high refractive index in resulting polymers. It can also influence the absorption and emission spectra of chromophoric derivatives.High refractive index polymers for optical applications, materials for nonlinear optics, and fluorescent sensors.

While the direct application of this compound in commercially available materials is not yet widespread, its versatile chemical nature makes it a compound of interest for ongoing research and development in the field of materials science.

Catalysis and Ligand Design with 3 4 Chlorophenyl Amino Propan 1 Ol and Its Analogs

Development of Chiral Ligands for Asymmetric Synthesis and Enantioselective Reactions

Chiral β-amino alcohols are highly valued as precursors for a wide range of chiral ligands and organocatalysts used in asymmetric synthesis. rsc.orgsciengine.comwestlake.edu.cn Their utility stems from their straightforward synthesis, often from readily available chiral pool starting materials like amino acids, and the ease with which their structure can be modified to fine-tune catalytic performance. The development of ligands based on the 3-(arylamino)propan-1-ol scaffold is a significant area of research aimed at creating efficient catalysts for producing enantiomerically pure compounds, which are vital in the pharmaceutical and agrochemical industries. yale.edu

The core principle behind using these molecules as chiral ligands involves their coordination to a metal center. The resulting complex then catalyzes a specific transformation, with the ligand's chirality dictating the stereochemical pathway of the reaction. For instance, chiral β-amino alcohols have been successfully employed as ligands in the iridium-catalyzed asymmetric hydrogenation of ketones, a key reaction for producing chiral secondary alcohols. rsc.org Similarly, they are effective in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Research has shown that structural variations in the amino alcohol ligand have a profound impact on the enantioselectivity of the catalyzed reaction. For example, in the asymmetric Michael addition of β-keto esters to nitroalkenes, simple primary β-amino alcohols have demonstrated high catalytic activity, yielding products with excellent diastereoselectivities and enantioselectivities. nih.gov The steric bulk of substituents on the amino alcohol can even reverse the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the product by choosing the appropriate catalyst. nih.gov

The table below illustrates the performance of various β-amino alcohol-derived catalysts in an asymmetric Michael addition reaction, highlighting how ligand structure influences stereoselectivity.

Table 1: Performance of β-Amino Alcohol Organocatalysts in the Asymmetric Michael Addition of Methyl-2-oxocyclopentanecarboxylate to Nitrostyrene. nih.gov

Catalyst (Analog)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1a (Methyl-substituted)-307599:199
1b (Ethyl-substituted)-307298:298
1c (tert-Butyl-substituted)-308098:299 (opposite enantiomer)
1d (Phenyl-substituted)-307895:596

The development of these ligands is not limited to small molecules. They can also be anchored to solid supports, such as nanoparticles, to create heterogeneous catalysts that are easily recoverable and reusable, adding to the sustainability of the synthetic process. sciengine.com The versatility and tunability of β-amino alcohol scaffolds, including analogs of 3-[(4-Chlorophenyl)amino]propan-1-ol, ensure their continued importance in the ongoing development of new and efficient enantioselective reactions. sciengine.com

Applications in Metal-Catalyzed Organic Transformations

Ligands derived from this compound and its analogs are valuable in a wide array of metal-catalyzed organic transformations. Their ability to form stable chelate complexes with various transition metals, such as palladium, iridium, ruthenium, and copper, makes them versatile tools for controlling reactivity and selectivity in key synthetic reactions. rsc.orgsciengine.commdpi.com

One of the most significant applications of this class of ligands is in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com For example, the palladium-catalyzed allylation of primary amines using allylic alcohols is a transformation where the nature of the ligand is critical. nih.gov Amino alcohol-type ligands can facilitate the catalytic cycle, which may involve the formation of cationic hydridopalladium complexes or the decomplexation of a coordinated allylammonium intermediate. nih.govresearchgate.net

In the field of asymmetric hydrogenation, iridium complexes bearing chiral amino alcohol-based ligands have proven highly effective for the reduction of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivities. rsc.org Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by iridium or ruthenium complexes, allows for the amination of alcohols, providing a green and atom-economical route to amines. nih.gov Chiral ligands based on the amino alcohol framework can render these processes enantioselective. nih.gov

Copper-catalyzed reactions also benefit from the use of amino alcohol-derived ligands. These reactions include cascade processes that can lead to the synthesis of complex molecules like meta-aminophenol derivatives from simple precursors. mdpi.com The ligand's role is to stabilize the copper catalyst and to control the regioselectivity and stereoselectivity of the transformation.

The following table presents representative metal-catalyzed transformations where β-amino alcohol-type ligands have been successfully applied, demonstrating the broad utility of this ligand class.

Table 2: Examples of Metal-Catalyzed Reactions Utilizing β-Amino Alcohol Ligand Analogs.

Metal CatalystReaction TypeSubstratesProduct TypeReference
IridiumAsymmetric Hydrogenationα-Amino KetonesChiral β-Amino Alcohols rsc.org
IridiumBorrowing Hydrogen AminationRacemic α-Tertiary 1,2-Diols, AminesChiral β-Amino α-Tertiary Alcohols nih.gov
PalladiumAllylationPrimary Amines, Allylic AlcoholsAllylic Amines nih.gov
RutheniumC(sp³)–H Nitrene InsertionN-BenzoyloxycarbamatesChiral Oxazolidin-2-ones sciengine.com
CopperCascade sciengine.comnih.gov-RearrangementN-Alkoxy-2-methylanilines, Alcoholsmeta-Aminophenol Derivatives mdpi.com

These examples underscore the importance of ligands analogous to this compound in modern synthetic organic chemistry, enabling the efficient and selective synthesis of valuable molecular architectures.

Mechanistic Investigations of Catalytic Activity and Stereoselectivity

Understanding the mechanism by which chiral ligands control catalytic activity and stereoselectivity is crucial for the rational design of more efficient catalysts. For reactions involving ligands like this compound and its analogs, mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide deep insights into the catalytic cycle and the origins of enantioselectivity. nih.govnih.govmdpi.com

In metal-catalyzed reactions, the β-amino alcohol ligand coordinates to the metal center, creating a chiral environment. The stereochemical outcome of the reaction is determined by the energetic preference for one diastereomeric transition state over the other. This energy difference arises from steric and electronic interactions between the substrate, the ligand, and the metal center within the transition state assembly.

For instance, in the palladium-catalyzed allylation of primary amines with allylic alcohols, DFT studies have explored different potential mechanistic pathways. nih.govresearchgate.net One proposed mechanism involves the formation of cationic hydridopalladium complexes, while another suggests a pathway based on the decomplexation of a coordinated allylammonium species. nih.gov These studies reveal that the electronic properties of the ligand strongly influence the reaction pathway. For example, ligands that are strong π-acceptors can favor the decomplexation step. nih.gov

Hydrogen bonding also plays a critical role in many catalytic systems involving amino alcohol ligands. The hydroxyl group of the ligand can form hydrogen bonds with substrates or other reagents, helping to orient them correctly within the catalyst's active site for the desired reaction to occur. In palladium-catalyzed amination reactions of allylic alcohols, computational studies have shown that a cooperative hydrogen-bonding network between a co-catalyst (like urea), the alcohol substrate, and the ligand can facilitate the rate-limiting C-O oxidative addition step. mdpi.com

The interplay of these non-covalent interactions and the steric constraints imposed by the chiral ligand are fundamental to achieving high stereoselectivity. DFT calculations can model the transition state geometries and energies, allowing researchers to visualize how the ligand's structure, including the orientation of groups like the 4-chlorophenyl substituent, dictates the facial selectivity of the substrate's approach to the metal center. nih.govnih.gov These computational models, when correlated with experimental observations, provide a powerful tool for understanding and predicting the behavior of these catalytic systems.

Advanced Analytical Methodologies for Research and Characterization of 3 4 Chlorophenyl Amino Propan 1 Ol

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 3-[(4-Chlorophenyl)amino]propan-1-ol, both high-performance liquid chromatography and gas chromatography serve distinct but vital roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method is developed to separate the target compound from its starting materials, by-products, and potential degradation products. The development process involves a systematic optimization of chromatographic parameters. A C18 column is commonly chosen for its versatility in retaining moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the efficient separation of impurities with a wide range of polarities. Detection is typically performed using a UV detector, leveraging the chromophoric nature of the 4-chlorophenyl group, with a detection wavelength set around 240-254 nm where the analyte exhibits significant absorbance.

Method Validation: Once developed, the HPLC method is rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated over a range of concentrations, and a correlation coefficient (r²) of >0.999 is typically required.

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with results expressed as the relative standard deviation (%RSD), which should generally be less than 2%.

Accuracy: Determined by recovery studies on spiked samples, with recovery values typically expected to be within 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

The table below outlines a representative set of HPLC parameters for the analysis of this compound.

Table 1: Typical HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, this compound possesses polar functional groups (-OH and -NH) that render it non-volatile and prone to peak tailing on standard GC columns. mdpi.com Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net

Derivatization: Common derivatization strategies involve reacting the hydroxyl and amino groups with a suitable agent. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation using chloroformates are effective approaches. springernature.com This process masks the polar groups, reduces hydrogen bonding, and increases the compound's volatility, making it amenable to GC analysis. researchgate.net

Analysis: The derivatized sample is then injected into a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. The temperature program is optimized to separate the derivatized analyte from other volatile components or reaction by-products. GC-MS analysis is particularly useful for identifying unknown reaction products by interpreting their mass fragmentation patterns.

Table 2: Example GC Method Parameters for Derivatized Analyte

Parameter Condition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)

| MS Scan Range | 40-500 m/z |

Advanced Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and selectivity for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace-level impurities and degradation products that may be present in the this compound substance. nih.gov Its high sensitivity allows for the detection of impurities at parts-per-million (ppm) levels or lower. researchgate.net

The technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte and its related impurities are ionized, typically using Electrospray Ionization (ESI) in positive mode, which protonates the basic amino group. The protonated molecule ([M+H]⁺) is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are monitored in the third quadrupole (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification of impurities even when they co-elute with other components. researchgate.net This is critical for identifying potential genotoxic impurities or degradation products formed during synthesis or storage. researchgate.net

Table 3: Hypothetical LC-MS/MS MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 186.1 127.0

| Potential Impurity (e.g., 4-Chloroaniline) | 128.0 | 92.1 |

Spectrophotometric Methods for Quantitative Determination and Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of this compound and for monitoring the progress of chemical reactions. nih.gov

The presence of the 4-chlorophenyl aromatic ring acts as a chromophore, resulting in a characteristic UV absorption spectrum. For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in unknown samples can then be determined from this curve.

Furthermore, UV-Vis spectrophotometry is an invaluable tool for real-time reaction monitoring. researchgate.net By continuously measuring the absorbance of the reaction mixture, one can track the consumption of a reactant or the formation of a product, provided they have distinct absorption spectra. For instance, in a synthesis reaction involving this compound, a change in the absorbance at a specific wavelength can indicate the reaction's progress and help determine its endpoint, facilitating kinetic studies and process optimization. nih.gov

Table 4: Example Data for Spectrophotometric Quantification

Concentration (mg/L) Absorbance at λmax
2.0 0.152
4.0 0.301
6.0 0.448
8.0 0.605

Environmental Fate and Degradation Studies of 3 4 Chlorophenyl Amino Propan 1 Ol

Photodegradation Pathways and Mechanisms in Aquatic and Atmospheric Environments

The degradation of a chemical under the influence of light, or photodegradation, is a crucial process affecting its persistence in the environment. For 4-chloroaniline (B138754), studies have shown that it is susceptible to rapid degradation in aqueous solutions when exposed to light. inchem.org The half-life for PCA in the hydrosphere under the influence of light has been measured to be between 2 and 7 hours. inchem.org In sterilized natural river water, very short half-lives of 2 hours in summer conditions and 4 hours in winter conditions have been recorded, indicating that direct photolysis is a significant degradation pathway. inchem.org

The photodegradation of 4-chloroaniline in water is a complex process that leads to the formation of various photoproducts. nih.gov Under simulated sunlight, the degradation of PCA in aqueous solutions has been observed to produce multiple byproducts, with predominant species being dimeric structures. nih.gov Other identified intermediates in the presence of a TiO2 photocatalyst include 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline (B41778). mdpi.com In air-saturated water, irradiation with UV light can lead to the formation of 4-chloronitrobenzene and 4-chloronitrosobenzene. nih.gov

In the atmosphere, the primary degradation pathway for PCA is expected to be its reaction with photochemically-produced hydroxyl radicals. inchem.org The calculated atmospheric half-life for this reaction is approximately 3.9 hours, which suggests that long-range transport of the compound in the air is unlikely. inchem.org

Based on this data for 4-chloroaniline, it is plausible that 3-[(4-Chlorophenyl)amino]propan-1-ol also undergoes photodegradation in both aquatic and atmospheric environments. The chlorophenylamino portion of the molecule is likely the primary site of photochemical reactions.

Table 10.1: Photodegradation Half-life of 4-Chloroaniline (Analog)
MediumConditionHalf-lifeReference
HydrosphereLight exposure2-7 hours inchem.org
River WaterSummer (25 °C)2 hours inchem.org
River WaterWinter (15 °C)4 hours inchem.org
AtmosphereReaction with OH radicals3.9 hours (calculated) inchem.org

Biodegradation Studies and Microbial Transformation Pathways in Diverse Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of chemical substances from the environment. For 4-chloroaniline, numerous studies have indicated that it is inherently biodegradable under aerobic conditions in water. inchem.org However, under anaerobic conditions, significant mineralization has not been observed. inchem.org The rate of biodegradation can be slow and may require an acclimation period for the microbial communities. nih.gov

Several bacterial strains capable of degrading 4-chloroaniline have been isolated from soil. These include species of Acinetobacter, Pseudomonas, and Klebsiella. nih.gov These bacteria can utilize 4-chloroaniline as a sole source of carbon and nitrogen. nih.gov For instance, certain strains have shown a 60-75% degradation efficiency when grown on 0.2 mM 4-chloroaniline. nih.gov

The biodegradation of 4-chloroaniline typically proceeds via a modified ortho-cleavage pathway. nih.gov This involves the enzymatic conversion of 4-chloroaniline to intermediates such as 4-chlorocatechol, which is then further broken down. The activity of chlorocatechol 1,2-dioxygenase is a key step in this pathway. nih.gov

Table 10.2: Biodegradation Efficiency of 4-Chloroaniline (Analog) by Bacterial Strains
Bacterial StrainInitial ConcentrationDegradation EfficiencyReference
Acinetobacter baumannii CA20.2 mM60-75% nih.gov
Pseudomonas putida CA160.2 mM60-75% nih.gov
Klebsiella sp. CA170.2 mM60-75% nih.gov

Hydrolytic Stability and Identification of Transformation Products in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is an important factor in its environmental persistence. Aromatic amines like 4-chloroaniline are generally considered to be resistant to hydrolysis under typical environmental pH conditions. One source indicates that 4-chloroaniline is not expected to undergo hydrolysis to any reasonable extent. nih.gov Another study confirms this, with measurements at 55 °C across a pH range of 3 to 11 showing a half-life of about 3 years, indicating high stability. inchem.org

Given that the primary functional groups of this compound are the secondary amine and the primary alcohol, significant hydrolysis under normal environmental conditions is not anticipated. The carbon-nitrogen bond of the secondary amine and the carbon-carbon and carbon-oxygen bonds of the propanol (B110389) chain are generally stable to hydrolysis. Therefore, it is likely that hydrolysis is not a significant degradation pathway for this compound in aqueous systems.

Adsorption and Leaching Behavior in Soil Matrices and Sediments

The tendency of a chemical to adsorb to soil and sediment particles affects its mobility and bioavailability. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. For 4-chloroaniline, Koc values have been reported to range from 96 to 1,530, indicating a low to moderate potential for soil sorption. nih.gov The adsorption of 4-chloroaniline to soil has been found to be positively correlated with the organic carbon content of the soil. nih.gov

This suggests that 4-chloroaniline is likely to be more mobile in soils with low organic matter content and more strongly adsorbed in soils with higher organic content. The adsorption to soil particles can reduce the amount of the chemical available in the soil solution for leaching into groundwater.

For this compound, the presence of the polar alcohol group might slightly increase its water solubility compared to 4-chloroaniline, which could potentially lead to lower soil adsorption and greater mobility. However, the dominant factor is still likely to be the interaction of the chlorophenylamino group with soil organic matter.

Table 10.4: Soil Adsorption Coefficients (Koc) for 4-Chloroaniline (Analog)
Soil TypeKoc ValueReference
5 German soils (range)96 - 1,530 nih.gov
5 Belgium soils (range)230 - 469 nih.gov

Theoretical Prediction Models for Environmental Persistence and Bioaccumulation Potential

In the absence of experimental data, theoretical models such as Quantitative Structure-Activity Relationships (QSARs) and predictive software like the US EPA's EPI Suite™ can be used to estimate the environmental fate of a chemical. These models use the chemical's structure to predict properties like its octanol-water partition coefficient (log Kow), bioconcentration factor (BCF), and degradation half-lives.

For 4-chloroaniline, the log Kow is approximately 1.83, which suggests a low potential for bioaccumulation. researchgate.net This is supported by experimentally determined bioconcentration factors (BCF) in various aquatic organisms, which are generally low. For example, a BCF of 13.4 has been reported for the guppy (Poecilia reticulata). nih.gov

QSAR models have been developed to predict the soil sorption and bioaccumulation of aromatic amines. These models often use descriptors related to the molecule's hydrophobicity and electronic properties.

For this compound, a QSAR model would likely predict a slightly lower log Kow than 4-chloroaniline due to the hydrophilic alcohol group. This would, in turn, suggest an even lower bioaccumulation potential. The EPI Suite™ software could be used to generate specific predictions for the environmental persistence and bioaccumulation potential of this compound, providing a more comprehensive theoretical assessment.

Table 10.5: Bioconcentration Factors (BCF) for 4-Chloroaniline (Analog)
OrganismBCF ValueLog BCFReference
Guppy (Poecilia reticulata)13.41.13 nih.gov
Zebrafish (Danio rerio)8.1 (24 hr exposure)0.91 nih.gov
Golden orfe (Leuciscus idus)< 20< 1.30 nih.gov
Green alga (Chlorella fusca)1202 (dry wt basis)3.08 nih.gov

Q & A

Q. What are the common synthetic routes for 3-[(4-Chlorophenyl)amino]propan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of 3-(4-chlorophenyl)propanoic acid derivatives. A standard method involves using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature under an inert atmosphere to prevent oxidation . For optimization:

  • Catalyst efficiency : Replace LiAlH₄ with sodium borohydride (NaBH₄) in ethanol for milder conditions.
  • Scale-up : Use catalytic hydrogenation (e.g., Pd/C) for industrial-scale production to improve yield and safety .
  • Purity : Employ column chromatography or recrystallization for post-reaction purification.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the amino (–NH–), hydroxyl (–OH), and chlorophenyl groups. Aromatic protons appear as doublets (δ 7.2–7.4 ppm), while the –OH proton resonates at δ 1.5–2.0 ppm .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks. The chlorophenyl ring typically shows a dihedral angle of 15–25° with the propanol chain .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 185.65 (C₉H₁₂ClNO⁺) .

Q. What are the dominant chemical reactions involving this compound?

Reaction Type Reagents/Conditions Products
OxidationKMnO₄ in acetic acid3-[(4-Chlorophenyl)amino]propan-1-one
SubstitutionAlkyl halides (e.g., CH₃I) with NaOHN-alkylated derivatives
ReductionLiAlH₄ in THFAmine derivatives (e.g., 3-[(4-Chlorophenyl)amino]propane)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition or antimicrobial activity may arise from:

  • Structural analogs : Compare with 3-[(3,4-Dichlorophenyl)amino]propan-1-ol () to isolate chlorine substitution effects.
  • Assay conditions : Standardize assays (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. What role does stereochemistry play in modulating biological activity?

The (R)-enantiomer shows higher affinity for neurotransmitter receptors (e.g., dopamine D₂) compared to the (S)-form, as demonstrated by:

  • Chiral HPLC : Separate enantiomers using a Chiralpak® column.
  • In vitro assays : Measure IC₅₀ values in receptor-binding studies. The (R)-form reduced cAMP production by 40% at 10 µM, suggesting CNS therapeutic potential .

Q. How does this compound interact with cellular signaling pathways?

Mechanistic studies reveal:

  • Kinase inhibition : Suppresses ERK1/2 phosphorylation in cancer cell lines (IC₅₀ = 12 µM) via ATP-binding site competition .
  • Apoptosis induction : Increases caspase-3 activity by 3-fold in HeLa cells after 48-hour exposure (10 µM) .
  • Methodology : Use Western blotting and flow cytometry to validate pathway modulation.

Q. What strategies improve solubility and stability in formulation studies?

  • Salt formation : React with HCl to produce a hydrochloride salt (solubility increases from 2 mg/mL to 15 mg/mL in water) .
  • Prodrug design : Esterify the hydroxyl group with acetyl chloride to enhance bioavailability .
  • Lyophilization : Stabilize aqueous solutions at pH 5–6 for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.